molecular formula C10H19I2NO B121806 (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy CAS No. 229621-29-8

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Cat. No.: B121806
CAS No.: 229621-29-8
M. Wt: 423.07 g/mol
InChI Key: KZONKNJHXDBBBH-HTQZYQBOSA-N
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Description

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with iodomethyl groups and tetramethyl groups, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound under controlled conditions. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, at low temperatures to ensure selective iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors to accommodate the increased volume of reactants.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and potentially leading to the formation of new functional groups.

    Radical Reactions: Due to the presence of iodine, the compound can undergo radical reactions, which are useful in organic synthesis for creating complex molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can introduce new functional groups or alter existing ones.

Scientific Research Applications

(3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its interaction with molecular targets through its reactive iodomethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3,4-Bis(bromomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Similar structure but with bromine atoms instead of iodine.

    (3R,4R)-3,4-Bis(chloromethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

The uniqueness of (3R,4R)-rel-3,4-Bis(iodomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy lies in its iodomethyl groups, which confer distinct reactivity and potential for forming new compounds through substitution and radical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,4R)-1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZONKNJHXDBBBH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1O)(C)C)CI)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C(N1O)(C)C)CI)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573095
Record name (3R,4R)-3,4-Bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229621-29-8
Record name (3R,4R)-3,4-Bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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